molecular formula C2H6Cl2N4S B2510020 1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride CAS No. 2230799-80-9

1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride

Cat. No.: B2510020
CAS No.: 2230799-80-9
M. Wt: 189.06
InChI Key: NHBSXLSIPSPCLK-UHFFFAOYSA-N
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Description

1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride is a chemical compound belonging to the thiadiazole family. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. The compound is known for its unique structure and diverse applications in various fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride has a wide range of scientific research applications, including:

Future Directions

Thiadiazole derivatives have been gaining attention due to their wide range of biological activities and potential therapeutic applications . Future research may focus on developing new biologically active entities based on the thiadiazole scaffold for the treatment of various diseases .

Biochemical Analysis

Biochemical Properties

1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites and preventing their normal function . Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein conformation and activity . These interactions highlight the compound’s potential as a modulator of biochemical pathways and a tool for studying enzyme function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, this compound can induce apoptosis by activating cell signaling pathways that lead to programmed cell death . It also influences gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production . These effects demonstrate the compound’s potential as a therapeutic agent and a tool for studying cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity and altering biochemical pathways . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis . The compound’s ability to form hydrogen bonds and other non-covalent interactions with biomolecules is crucial for its activity and specificity . These molecular interactions provide insights into the compound’s potential as a modulator of biochemical processes and a tool for studying molecular mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental design and interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cell death and organ damage . These dosage-dependent effects underscore the importance of optimizing the dosage for therapeutic applications and experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit key metabolic enzymes, leading to changes in the levels of metabolites and energy production . Additionally, this compound can affect the activity of cofactors, such as NADH and ATP, which are essential for cellular metabolism . These interactions highlight the compound’s potential as a tool for studying metabolic pathways and their regulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can bind to specific transporters on the cell membrane, facilitating its uptake and distribution within the cell . Additionally, this compound can interact with binding proteins that regulate its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are crucial for the compound’s activity and specificity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound in these compartments allows it to interact with specific biomolecules and modulate their activity . These subcellular localization mechanisms provide insights into the compound’s potential as a tool for studying cellular processes and their regulation.

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, carbothioamides, and triethylamine. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed: The major products formed from these reactions include various derivatives of 1,2,4-thiadiazole, which exhibit different chemical and biological properties .

Properties

IUPAC Name

1,2,4-thiadiazol-5-ylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4S.2ClH/c3-6-2-4-1-5-7-2;;/h1H,3H2,(H,4,5,6);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBSXLSIPSPCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=N1)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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